3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid is a compound that integrates a pyrazole moiety with a benzofuran structure, which is notable for its potential biological activities. This compound is classified under the category of carboxylic acids and represents a significant structural motif in medicinal chemistry, particularly in the development of pharmaceuticals due to its diverse biological properties.
The compound can be synthesized from various precursors, particularly those involving benzofuran derivatives and hydrazine compounds. It falls within the broader classification of pyrazole derivatives, which are known for their wide range of biological activities, including antimicrobial and anti-inflammatory effects . The structural formula can be represented as:
This indicates that it contains 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
The synthesis of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid typically involves several key steps:
The detailed reaction can be monitored via Thin Layer Chromatography (TLC) to ensure completion and purity .
The reaction conditions typically involve heating the mixture at specific temperatures (around 180–182 °C) for a defined period (usually several hours), followed by cooling and crystallization to isolate the desired compound .
The molecular structure of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid features:
Spectroscopic data such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized to confirm the structure. For instance:
The compound can undergo various chemical reactions typical for carboxylic acids and pyrazoles:
These reactions often require specific catalysts or conditions (e.g., acidic or basic media) to proceed efficiently. Monitoring these reactions through spectroscopic methods ensures that the desired products are formed without side reactions.
The mechanism of action for 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid largely depends on its biological targets. Pyrazole derivatives are known to interact with various enzymes and receptors:
Research indicates that compounds with similar structures exhibit significant biological activities, supporting the hypothesis that this compound may possess similar properties .
3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid typically exhibits:
The chemical properties include:
Relevant analyses such as elemental analysis confirm its composition aligns with theoretical predictions based on its molecular formula .
3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid has potential applications in:
The ongoing research into pyrazole compounds continues to reveal their importance in medicinal chemistry, making them valuable candidates for further exploration .
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, accounting for over 75% of clinically approved drugs. Their structural diversity enables precise modulation of pharmacokinetic and pharmacodynamic properties, facilitating targeted interactions with biological macromolecules. Among these, fused bicyclic systems—particularly those combining electron-rich heterocycles like benzofuran and nitrogen-dense pyrazole—demonstrate enhanced binding affinities and metabolic stability compared to monocyclic analogues. The strategic incorporation of carboxylic acid functionalities further augments bioactivity by introducing hydrogen-bonding capabilities and modulating electronic distribution. This section examines the specific attributes of 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid within this chemical framework, emphasizing its hybrid architecture and functional group synergy.
Benzofuran-pyrazole hybrids constitute an emerging class of privileged scaffolds in antimicrobial and anticancer drug development. The benzofuran moiety contributes planar aromaticity and π-stacking capability, while the pyrazole ring provides hydrogen-bonding sites and metabolic resilience. When conjugated via a methylene linker (–CH2–), these systems exhibit conformational flexibility that enhances target complementarity. 3-(1H-Pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid exemplifies this design, where the carboxylic acid at the benzofuran 2-position enables ionic interactions with enzymatic active sites.
Recent studies demonstrate potent inhibition of microbial DNA gyrase B by benzofuran-pyrazole derivatives, particularly against Escherichia coli (IC50 = 9.80 µM for lead compound 9). This efficacy correlates with the hybrid's ability to occupy the ATP-binding pocket through:
Structure-activity relationship (SAR) analyses reveal critical determinants of bioactivity:
Table 1: SAR of Benzofuran-Pyrazole Hybrids
Position | Electron-Donating Group (e.g., –OCH₃) | Electron-Withdrawing Group (e.g., –NO₂) | Bioactivity Trend |
---|---|---|---|
Pyrazole C4 | Reduced logP (hydrophilicity ↑) | Increased logP (hydrophilicity ↓) | Antimicrobial ↓ |
Benzofuran C5 | Enhanced antioxidant capacity | Reduced antioxidant potential | Antioxidant ↑ |
Carboxylic acid | pKa ~4.2 (ionization at physiological pH) | Irreplaceable for DNA gyrase inhibition | Target binding ↑↑ |
Notably, derivatives bearing para-nitro substituents on the pyrazole aryl ring exhibit 18-fold enhanced α-glucosidase inhibition (IC50 = 40.6 µM) compared to acarbose (IC50 = 750 µM), underscoring the role of electron-withdrawing groups in optimizing target engagement [8]. Molecular dynamics simulations confirm that the carboxylic acid anchors the hybrid to conserved arginine residues in enzymatic binding sites, while the benzofuran-pyrazole core stabilizes domain interfaces through van der Waals contacts [4] [8].
The medicinal exploitation of pyrazoles began in 1883 with Ludwig Knorr’s accidental synthesis of phenazone (antipyrine), establishing pyrazoles as antipyretic agents. Subsequent milestones include:
Table 2: Evolution of Pyrazole-Based Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1880s | Phenazone | Analgesic/Antipyretic | Unsubstituted pyrazolone |
1950s | Phenylbutazone | Anti-inflammatory (NSAID) | 1,2-Diphenylpyrazolidinedione |
1990s | Celecoxib | COX-2 Selective Anti-inflammatory | 1,5-Diarylpyrazole with sulfonamide |
2000s | Fipronil | GABA-Gated Chloride Channel Antagonist | 3-Cyano-4-trifluoromethylsulfinylpyrazole |
2010s | Apixaban | Factor Xa Inhibitor (Anticoagulant) | Biphenylpyrazole with carboxamide |
Present | 3-(1H-Pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid | DNA Gyrase/α-Glucosidase Inhibitor | Carboxylic acid-functionalized benzofuran-pyrazole |
The integration of pyrazole with benzofuran represents a strategic advancement in scaffold hybridization. Benzofuran’s natural occurrence in antimicrobial phytochemicals (e.g., moracin derivatives) synergizes with pyrazole’s synthetic versatility. Early benzofuran-pyrazoles focused on antitumor applications, but the discovery of DNA gyrase inhibition by compound 9 shifted attention to antimicrobial design [7] [9]. The carboxylic acid moiety in 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid extends this legacy by enabling salt bridge formation—a feature absent in first-generation pyrazole drugs like phenazone. This evolution reflects medicinal chemistry’s progression from monofunctional heterocycles to multi-pharmacophore hybrids with optimized target specificity.
Carboxylic acid functionalization profoundly influences the physicochemical and target-binding properties of heterocyclic systems. In 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid, the carboxylic acid:
When contrasted with classical carboxylic acid bioisosteres:
Table 3: Carboxylic Acid Bioisosteres in Drug Design
Bioisostere | pKa | logP vs. COOH | Key Limitations | Relevance to Target Compound |
---|---|---|---|---|
Tetrazole | 4.5–6.5 | +0.8 to +1.5 | Metabolic instability | Not applicable (COOH preferred) |
Acylsulfonamide | 8–11 | +1.2 to +2.0 | Reduced acidity | Less effective for ionic binding |
Hydroxamic acid | 8–9 | -0.5 to +0.5 | Rapid hydrolysis in vivo | Poor metabolic stability |
Phosphonic acid | 1–3 | -1.5 to -2.5 | Excessive polarity (low membrane permeation) | Limited BBB penetration |
Benzofuran-2-carboxylic acid | 4.0–4.5 | Baseline | Optimal balance of acidity and lipophilicity | Directly incorporated |
For 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid, the carboxylic acid is irreplaceable for DNA gyrase inhibition, as demonstrated by 50-fold activity loss upon esterification. Molecular docking reveals salt bridges between the deprotonated carboxylate and Arg76 in E. coli gyrase B, alongside hydrogen bonds with Asp73 [4] [6]. This binding mode mirrors carboxylate-containing antibiotics like ciprofloxacin but with enhanced selectivity attributable to the benzofuran-pyrazole scaffold. In α-glucosidase inhibition, the carboxylic acid’s electrostatic interaction with catalytic aspartate residues (e.g., Asp215 in yeast enzyme) confers competitive inhibition kinetics (Ki = 38 µM for derivative 8e) [8]. The functional group’s strategic positioning ortho to the benzofuran heteroatom further stabilizes the enolate form, optimizing target engagement.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0